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Compound of Interest

Compound Name: 3-Decen-1-ol, (32)-

Cat. No.: B110309

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
unsaturated fatty alcohol, (3Z)-3-Decen-1-ol. The information presented herein is essential for
the identification, characterization, and quality control of this compound in research and
development settings. This document outlines the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental
protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for (32)-3-Decen-1-ol. It is
important to note that while the Mass Spectrometry data is experimentally derived, the NMR
and IR data are predicted based on established principles of spectroscopy and characteristic
values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCls,
Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.55-5.45 m 1H H-4
~5.40 - 5.30 m 1H H-3
3.65 t 2H H-1
2.30 q 2H H-2
2.05 q 2H H-5
1.40-1.20 m 6H H-6, H-7, H-8
0.90 t 3H H-10
~1.50 s (broad) 1H -OH

Table 2: Predicted 3C NMR Spectroscopic Data for (32)-3-Decen-1-ol (Solvent: CDCls)

Chemical Shift (o, ppm)

Carbon Atom

~133 C-4
~125 C-3
62.1 C-1
325 C-2
31.8 C-8
29.2 C-6
27.2 C-5
22.6 C-9
14.1 C-10

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (32)-3-Decen-1-ol
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3010 Medium =C-H stretch (alkene)

2955, 2872 Strong C-H stretch (alkane)

1655 Weak C=C stretch (cis-alkene)

1050 Strong C-O stretch (primary alcohol)
20 Medium =C-H bend (cis-alkene, out-of-

plane)

Mass Spectrometry (MS)

Table 4: Experimentally Determined Mass Spectrum Data for (Z)-3-Decen-1-ol

m/z Relative Intensity Assignment

156 Base Peak [M]* (Molecular lon)
138 Moderate [M-H20]*

95 High [C7H11]*

81 High [CeHo]*

67 High [CsH7]*

55 High [CaH7]*

41 High [CsHs]*+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A sample of (32)-3-Decen-1-ol (approximately 5-10 mg for *H NMR, 20-
50 mg for 3C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDClIs)
within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as
an internal standard for chemical shift referencing (& = 0.00 ppm).

 Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer
equipped with a broadband probe.

e 1H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of
approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise
ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of
approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2
seconds. Several hundred to several thousand scans are typically required to obtain a
spectrum with an adequate signal-to-noise ratio, often employing proton decoupling to
simplify the spectrum and enhance signal intensity.

o Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing to the internal TMS standard. Integration of the proton signals and peak picking
for both proton and carbon spectra are then performed.

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of neat (3Z)-3-Decen-1-ol is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

e Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the sample spectrum
is acquired. The instrument typically scans the mid-infrared range (4000-400 cm~1). Multiple
scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum. The positions of the absorption
bands are then identified and reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of (3Z)-3-Decen-1-ol in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer. For a volatile
compound like this, gas chromatography-mass spectrometry (GC-MS) is a common and
effective method.

Instrumentation: A mass spectrometer capable of electron ionization (El) is used.

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of (3Z)-3-Decen-
1-ol.
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Caption: Workflow for the spectroscopic analysis of (3Z)-3-Decen-1-ol.

 To cite this document: BenchChem. [Spectroscopic Profile of (3Z)-3-Decen-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110309#spectroscopic-data-for-3z-3-decen-1-ol-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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